

Spectrophotometric method for Rifaximin quantification in pharmaceutical formulations

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Compound of Interest

Compound Name: *Rifaximin*

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Application Notes and Protocols for Spectrophotometric Quantification of Rifaximin For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantification of **Rifaximin** in pharmaceutical formulations using spectrophotometric methods. The described methods are simple, cost-effective, and can be readily implemented in a quality control setting.

Introduction

Rifaximin is a non-absorbable, broad-spectrum oral antibiotic used for the treatment of traveler's diarrhea and irritable bowel syndrome. Accurate and reliable quantification of **Rifaximin** in pharmaceutical dosage forms is crucial for ensuring its quality, efficacy, and safety. Spectrophotometry, a widely used analytical technique, offers a straightforward and economical alternative to more complex chromatographic methods for routine analysis.^[1] This document outlines validated UV-Visible spectrophotometric methods for the determination of **Rifaximin**.

Principle

The quantification of **Rifaximin** via spectrophotometry is based on Beer-Lambert's law. This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. **Rifaximin** exhibits characteristic absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, which can be utilized for its quantification.^[2] The choice of solvent and pH can influence the absorption spectrum of **Rifaximin**.

Quantitative Data Summary

The following table summarizes the key parameters of various spectrophotometric methods developed for the quantification of **Rifaximin**.

Method Type	Solvent/Reagent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	Reference
UV Spectrophotometry	20% Ethyl alcohol in purified water	290	10 - 30	> 0.9999	[3] [4]
UV-Vis Spectrophotometry	0.1N HCl (pH 1.2)	439	2 - 10	0.998	[2] [5]
UV-Vis Spectrophotometry	Phosphate buffer (pH 6.8)	440	2 - 10	0.998	[2] [5]
UV-Vis Spectrophotometry	Phosphate buffer (pH 7.4)	433	2 - 10	0.998	[2] [5]
Visible Spectrophotometry (Colorimetric)	Sodium nitroprusside & NaOH	498	Not Specified	Not Specified	[6]
Visible Spectrophotometry (Colorimetric)	Sodium hydroxide	456	Not Specified	Not Specified	[6]
UV Spectrophotometry	Alkaline Borate Buffer (pH 12)	296	5 - 25	Not Specified	[7]
Visible Spectrophotometry (Oxidative Coupling)	Ferric chloride & MBTH	637	5 - 25	Not Specified	[7]

Experimental Protocols

Method 1: Eco-Friendly UV Spectrophotometric Method

This method is highlighted for its use of environmentally friendly solvents.[3][4]

1. Materials and Reagents

- **Rifaximin** reference standard
- **Rifaximin** tablets
- Ethanol (Analytical Grade)
- Purified water

2. Instrumentation

- UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700)[8]
- Analytical balance
- Volumetric flasks
- Pipettes
- Sonicator

3. Preparation of Standard Stock Solution (200 µg/mL)

- Accurately weigh 20.00 mg of **Rifaximin** reference standard.[3]
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve the standard in 20 mL of ethanol.[3]
- Make up the volume to 100 mL with purified water.[3]
- Sonicate for 15 minutes to ensure complete dissolution.[3]

4. Preparation of Working Standard Solutions

- From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 to 30 $\mu\text{g/mL}$.[\[3\]](#)
- For example, to prepare a 10 $\mu\text{g/mL}$ solution, pipette 5 mL of the stock solution into a 100 mL volumetric flask and make up the volume with a 20% ethanol-water mixture.

5. Preparation of Sample Solution

- Weigh and finely powder 20 **Rifaximin** tablets.[\[3\]](#)
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Rifaximin**.[\[3\]](#)
- Transfer the powder to a 100 mL volumetric flask.
- Add 20 mL of ethanol and sonicate for 15 minutes to dissolve the drug.[\[3\]](#)
- Make up the volume with purified water to obtain a concentration of 100 $\mu\text{g/mL}$.[\[3\]](#)
- Filter the solution through a suitable filter paper.[\[3\]](#)
- Dilute an appropriate volume of the filtrate to achieve a final concentration within the linearity range (e.g., 22 $\mu\text{g/mL}$).[\[3\]](#)

6. Spectrophotometric Measurement

- Set the spectrophotometer to measure absorbance at 290 nm.
- Use a 20% ethanol-water mixture as a blank.
- Measure the absorbance of the standard and sample solutions.
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of **Rifaximin** in the sample solution from the calibration curve.

Method 2: UV-Visible Spectrophotometry using pH Buffers

This method provides alternatives for analysis under different pH conditions, which can be useful depending on the formulation matrix.[\[2\]](#)[\[5\]](#)

1. Materials and Reagents

- **Rifaximin** reference standard
- **Rifaximin** tablets
- Methanol (Analytical Grade)
- 0.1N Hydrochloric acid (pH 1.2)
- Phosphate buffer (pH 6.8)
- Phosphate buffer (pH 7.4)

2. Instrumentation

- UV-Visible Spectrophotometer
- Analytical balance
- Volumetric flasks
- Pipettes

3. Preparation of Standard Stock Solution (1000 µg/mL)

- Accurately weigh 10 mg of **Rifaximin** reference standard.[\[5\]](#)
- Transfer to a 10 mL volumetric flask and dissolve in the chosen solvent (0.1N HCl, Phosphate buffer pH 6.8, or Phosphate buffer pH 7.4).[\[5\]](#)

4. Preparation of Working Standard Solution (100 µg/mL)

- Dilute 1 mL of the stock solution to 10 mL with the respective solvent.[5]

5. Preparation of Calibration Standards

- From the working standard solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 10 µg/mL.[5]

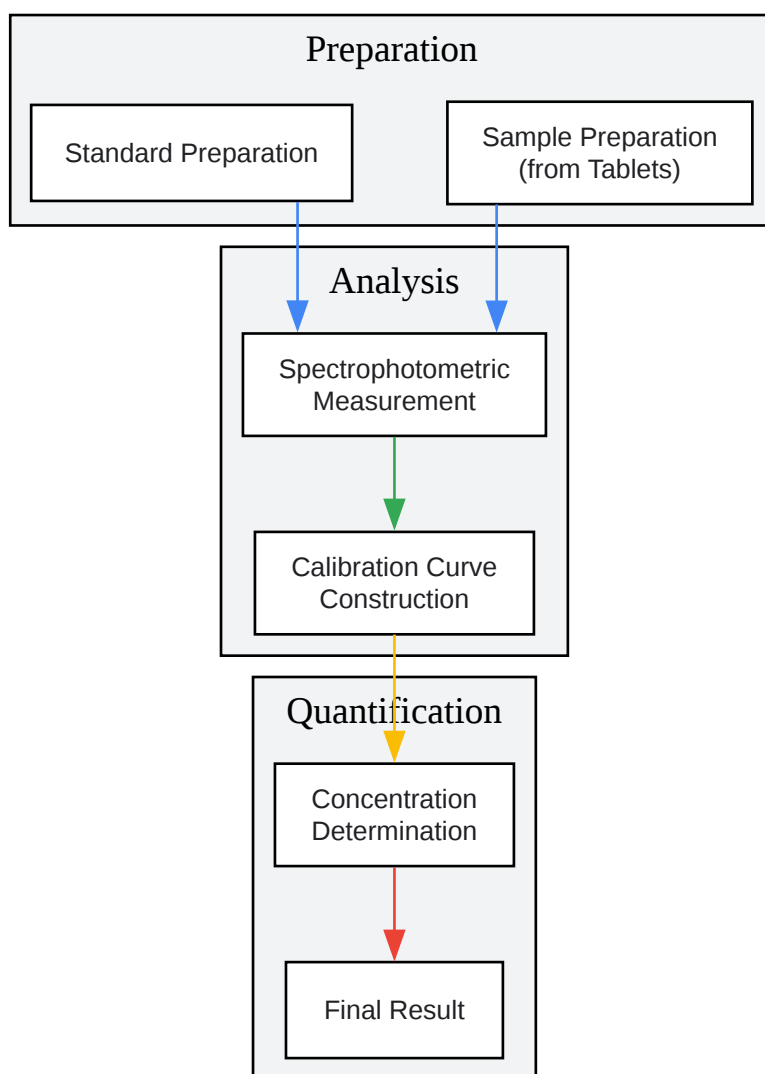
6. Preparation of Sample Solution

- Weigh and powder 20 tablets.[2]
- Weigh a quantity of powder equivalent to 50 mg of **Rifaximin** and transfer it to a 50 mL volumetric flask.[2]
- Dissolve in a small amount of methanol and then make up the volume with the same solvent to get a 1000 µg/mL solution.[2]
- Dilute 10 mL of this solution to 100 mL with the chosen buffer to get a 100 µg/mL solution.[2]
- Further, dilute 2 mL of this solution to 10 mL with the buffer to get a final concentration of 20 µg/mL (adjust dilution to fall within the calibration range).[2]

7. Spectrophotometric Measurement

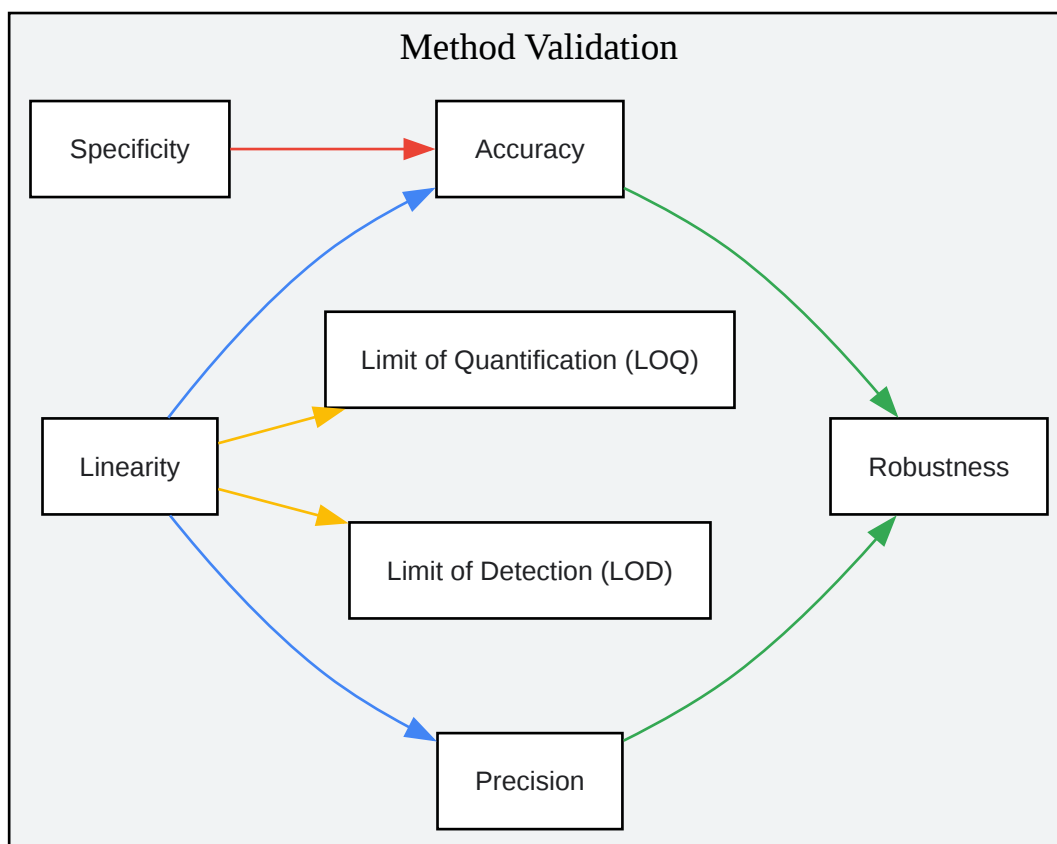
- Set the wavelength of the spectrophotometer to the respective λ_{max} (439 nm for pH 1.2, 440 nm for pH 6.8, or 433 nm for pH 7.4).[5]
- Use the respective buffer as a blank.
- Measure the absorbance of the standard and sample solutions.
- Calculate the concentration of **Rifaximin** in the sample using the calibration curve.

Visualizations



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Caption: Experimental workflow for spectrophotometric quantification of **Rifaximin**.



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Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

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